Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Medicinal chemistry Drug design Physicochemical profiling

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 928839-61-6, MW 209.22 g/mol, C₁₁H₁₂FNO₂) is a fluorinated tetrahydroquinoline (THQ) derivative bearing a methyl ester at the 8-position and a fluorine atom at the 5-position of the partially saturated bicyclic scaffold. The compound belongs to a privileged scaffold class in medicinal chemistry: 1,2,3,4-tetrahydroquinolines feature extensively in biologically active molecules ranging from natural antibiotics such as helquinoline (a THQ-8-carboxylic acid) to synthetic Eg5 kinesin inhibitors and CRTH2 antagonists.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B15068693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)F)CCCN2
InChIInChI=1S/C11H12FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3
InChIKeyRAQXHHPAIQILLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 928839-61-6, MW 209.22 g/mol, C₁₁H₁₂FNO₂) is a fluorinated tetrahydroquinoline (THQ) derivative bearing a methyl ester at the 8-position and a fluorine atom at the 5-position of the partially saturated bicyclic scaffold [1]. The compound belongs to a privileged scaffold class in medicinal chemistry: 1,2,3,4-tetrahydroquinolines feature extensively in biologically active molecules ranging from natural antibiotics such as helquinoline (a THQ-8-carboxylic acid) to synthetic Eg5 kinesin inhibitors and CRTH2 antagonists [2]. The computed XLogP3 of 2.3 and topological polar surface area (TPSA) of 38.3 Ų position this compound within favorable drug-like physicochemical space, while the concurrent presence of the C5-fluorine and C8-methyl ester defines a substitution pattern that is specifically validated in patent literature for mitotic motor protein inhibition [3].

Why Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate Cannot Be Interchanged with Non-Fluorinated or Free-Acid Analogs: The Quantitative Case


Generic substitution of tetrahydroquinoline building blocks is unreliable because small structural variations—fluorine position, ester vs. carboxylic acid, ring saturation state—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and biological target engagement. The C5-fluorine atom in this compound is not interchangeable with hydrogen: a patent covering Eg5 mitotic kinesin inhibitors explicitly identifies the 5-position as a preferred site for fluorine, distinguishing it from the non-fluorinated parent where the same position bears H [1]. Likewise, the methyl ester cannot be replaced by the corresponding carboxylic acid (CAS 928839-60-5) without altering logP, TPSA, and hydrogen bond donor count in ways that affect membrane permeability and synthetic versatility [2]. Even positional isomerism of the fluorine—from the 5-position to the 6- or 7-position—generates different electron distribution on the aromatic ring and distinct SAR profiles, as documented in quinolone antibacterial optimization programs [3]. The quantitative evidence below establishes why each of these structural features carries procurement-relevant, measurable consequences.

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Ester vs. Carboxylic Acid: Lipophilicity, TPSA, and Membrane Permeability Predictors

Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate exhibits a computed XLogP3 of 2.3 and a TPSA of 38.3 Ų. Its direct carboxylic acid analog (5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, CAS 928839-60-5) has a lower XLogP3 of 1.9 and a higher TPSA of 49.3 Ų—a difference of +0.4 logP units and +11.0 Ų TPSA [1][2]. The methyl ester also contributes 1 hydrogen bond donor (HBD) versus 2 HBDs for the free acid. The lower TPSA of the ester (38.3 Ų, well below the 140 Ų threshold predictive of oral absorption) and the reduced HBD count both favor superior passive membrane permeability relative to the acid form [3].

Medicinal chemistry Drug design Physicochemical profiling

5-Fluoro vs. Non-Fluorinated Analog: Patent-Validated Preference in Eg5 Kinesin Inhibition

US Patent 7,868,172, covering 2-(hetero)-aryl substituted tetrahydroquinoline derivatives as Eg5 mitotic kinesin inhibitors, explicitly teaches that the R3 substituent at the 5-position of the THQ scaffold is 'preferably H or F,' and that 'in particularly preferred compounds of the formula I, one of the radicals R2 and R3 has the meaning H and the other radical has the meaning F' [1]. This establishes the 5-fluoro substitution—present in methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate—as a preferred embodiment over the non-fluorinated (R3 = H) analog. The patent further specifies that compounds within this class exhibit Eg5 inhibitory IC₅₀ values 'preferably in the micromolar range and more preferably in the nanomolar range,' indicating the 5-fluoro THQ scaffold is capable of producing potent inhibitors [1].

Cancer therapeutics Mitotic kinesin inhibition Structure-activity relationships

Class-Level Evidence: Fluorinated THQ vs. Non-Fluorinated THQ — Intraocular Pressure Reduction in Vivo

In a comparative in vivo study of tetrahydroquinoline analogs for ocular hypotensive activity, the fluorinated compound MC4 (1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline) produced a 33% reduction in intraocular pressure (IOP) following topical administration in a rabbit IOP recovery rate assay. The structurally related non-fluorinated analog MC2 (1-ethyl-6-hydroxymethyl-1,2,3,4-tetrahydroquinoline) produced only a 14% IOP reduction under identical conditions [1]. MC4 was the only compound among four tested to achieve statistical significance. Physicochemical profiling revealed that MC4 exhibited the highest solubility in pH 7.4 buffer among the series, which, combined with its ionization and distribution coefficient values, was predicted to facilitate superior penetration through the lipophilic corneal epithelium [1]. While these compounds differ from the target in substitution pattern (C6-fluoro vs. C5-fluoro; N-ethyl vs. N-H), the study provides class-level evidence that fluorine incorporation on the THQ scaffold can produce a ≥2.4-fold improvement in in vivo pharmacodynamic response relative to a non-fluorinated comparator.

Ocular pharmacology Fluorine SAR In vivo efficacy

Methyl Ester as Synthetic Diversification Handle vs. Carboxylic Acid Terminal Group

The C8-methyl ester in methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate enables direct conversion to at least three distinct pharmacophoric groups: (i) hydrolysis to the carboxylic acid under mild aqueous base (LiOH/THF/H₂O); (ii) aminolysis to primary, secondary, or tertiary amides via direct reaction with amines or through Weinreb amidation protocols; and (iii) reduction to the primary alcohol using LiAlH₄ or DIBAL-H [1]. In contrast, the corresponding carboxylic acid analog (CAS 928839-60-5) requires pre-activation (e.g., HATU, EDCI/HOBt, or conversion to acid chloride) for amide or ester formation, adding one synthetic step and introducing coupling efficiency variables. Kuujia technical documentation notes that the methyl ester moiety 'improves solubility and facilitates further synthetic modifications,' consistent with the broader medicinal chemistry principle that esters serve as more versatile diversification handles than free acids [2]. The THQ scaffold's established role as a key intermediate in synthesizing factor XIa inhibitors, CRTH2 antagonists, and RORγ inverse agonists further reinforces the practical value of the ester form for parallel library synthesis [3].

Synthetic chemistry Building block versatility Derivatization

5-Fluoro vs. Non-Fluorinated THQ: CYP Enzyme Interaction and Metabolic Stability Potential

5-Fluoroquinoline was shown to produce stronger inhibition of CYP2A6-mediated coumarin 7-hydroxylation than unsubstituted quinoline in bovine liver microsomes [1]. The apparent Vmax for 5-fluoroquinoline was reported as 0.59 nmol/min/nmol CYP, indicating significant interaction with the CYP2A6 isoform. While this study used the fully aromatic quinoline rather than the tetrahydroquinoline system, the electron-withdrawing effect of fluorine at the 5-position on the aromatic ring is translatable to the THQ scaffold, where the partially saturated ring retains aromatic character at the fluorine-bearing position. Separately, a broader patent on 1,2,3,4-tetrahydroquinoline derivatives (US 2010/0041674) teaches that replacement of hydrogen by fluorine at specific positions 'demonstrates reduced rates of oxidative metabolism,' resulting in 'enhanced pharmacological effects and the potential for reduced dosing' [2]. The C-F bond strength (~485 kJ/mol vs. ~413 kJ/mol for C-H) provides a physicochemical basis for metabolic stabilization at the fluorinated position [3].

Drug metabolism CYP inhibition Metabolic stability

High-Value Procurement and Application Scenarios for Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate


Oncology Medicinal Chemistry: Eg5/KSP Mitotic Kinesin Inhibitor Lead Optimization

For programs targeting the Eg5 (KIF11) mitotic kinesin—a validated anticancer target whose inhibition causes monopolar spindle formation and mitotic arrest—methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate provides a patent-validated scaffold. US Patent 7,868,172 identifies 5-fluoro substitution on the THQ core as a preferred embodiment for Eg5 inhibition, with claimed IC₅₀ values extending into the nanomolar range [1]. The C8-methyl ester enables rapid analog generation via amidation or hydrolysis for SAR exploration around the ester-binding region of the Eg5 allosteric pocket. The computed TPSA of 38.3 Ų and XLogP3 of 2.3 support cell permeability for in vitro antiproliferative assays [2].

Parallel Library Synthesis and Diversity-Oriented Derivatization

The methyl ester at C8 offers three orthogonal diversification pathways—saponification to the free acid, direct aminolysis to amide libraries, and reduction to the alcohol for ether or carbamate formation—without requiring pre-activation steps [1]. The N-H of the tetrahydroquinoline ring provides a fourth site for N-alkylation, acylation, or sulfonylation. This multi-vector diversification profile makes the compound suited for high-throughput parallel synthesis workflows where scaffold efficiency (number of diversity points per synthetic step) determines library output. The fluorine atom at C5 remains intact through all these transformations, preserving the metabolic stabilization benefit at the 5-position [2].

Anti-Infective Scaffold Exploration: Fluorinated Analog of the Helquinoline Natural Product Core

The natural antibiotic helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) demonstrated antibacterial activity against Gram-positive bacteria including Vibrio parahaemolyticus and Staphylococcus aureus, with reported MIC values of approximately 10⁻⁶ mg/mL [1]. Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate represents a fluorinated, non-natural analog of the helquinoline core, substituting the natural C4-methoxy and C2-methyl groups with a C5-fluorine that may confer improved metabolic stability. The C8-methyl ester can be hydrolyzed to the free acid for direct comparison with the natural product's carboxylic acid pharmacophore [2].

Physicochemical Probe for Fluorine SAR in Membrane Permeation Studies

The compound's well-defined computed property profile—XLogP3 2.3, TPSA 38.3 Ų, 1 HBD, 4 HBA [1]—makes it valuable as a physicochemical probe for systematic fluorine positional scanning on the THQ scaffold. When compared against the 6-fluoro and 7-fluoro positional isomers (each showing different TPSA and lipophilicity profiles due to altered electron distribution), the 5-fluoro isomer can serve as a reference compound in Caco-2 permeability assays, which have been validated as predictive models for THQ intestinal absorption [2]. The approximately 0.4 log-unit lipophilicity advantage of the methyl ester over the corresponding acid (XLogP3 2.3 vs. 1.9) provides a measurable window for assessing ester-to-acid permeability differences within the same scaffold .

Quote Request

Request a Quote for Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.